molecular formula C7H6Br2F3N B1448291 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide CAS No. 1956318-54-9

2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B1448291
CAS No.: 1956318-54-9
M. Wt: 320.93 g/mol
InChI Key: PYLGKFVGHGFUTF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H5Br2F3N. It is a crystalline solid that is used in various chemical reactions and research applications. The compound features a pyridine ring substituted with bromomethyl and trifluoromethyl groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridine. This can be achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 3-(trifluoromethyl)pyridine.

Scientific Research Applications

2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Trifluoromethyl)pyridine
  • 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications. The trifluoromethyl group also imparts increased lipophilicity and metabolic stability, making it valuable in drug design and development.

Properties

IUPAC Name

2-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N.BrH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLGKFVGHGFUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956318-54-9
Record name Pyridine, 2-(bromomethyl)-3-(trifluoromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956318-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Reactant of Route 2
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Reactant of Route 3
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Reactant of Route 4
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide

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